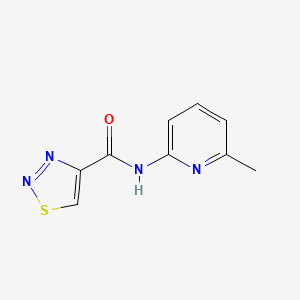

N-(6-methyl-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide

Description

N-(6-Methyl-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide (CAS: 478261-76-6) is a heterocyclic compound with the molecular formula C₉H₈N₄OS and a molecular weight of 220.25 g/mol . It features a 1,2,3-thiadiazole core linked via a carboxamide group to a 6-methylpyridinyl substituent.

Properties

IUPAC Name |

N-(6-methylpyridin-2-yl)thiadiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4OS/c1-6-3-2-4-8(10-6)11-9(14)7-5-15-13-12-7/h2-5H,1H3,(H,10,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIUXYBYTIRKAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CSN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyridine or thiadiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Anticancer Activity

N-(6-methyl-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide has shown promising anticancer properties. Research indicates that thiadiazole derivatives can inhibit tumor growth by affecting various cellular pathways.

- Mechanism of Action : The compound may regulate angiogenesis, a critical process in tumor development. In vitro studies demonstrated that derivatives of thiadiazole can suppress colony formation and migration of human umbilical vein endothelial cells (HUVECs), suggesting potential for inhibiting tumor angiogenesis .

- Case Study : A study involving a series of pyridinyl-thiazolyl carboxamide derivatives found that one derivative exhibited effects comparable to Vandetanib, a known angiogenesis inhibitor, in various assays including chick embryo chorioallantoic membrane (CAM) models .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Antioxidants are crucial in combating oxidative stress linked to various diseases.

- Research Findings : Thiadiazole derivatives demonstrated significant antioxidant activity through DPPH scavenging assays. One study reported an IC50 value of 4.67 μg/mL for a related compound, indicating strong potential as an antioxidant agent .

Anti-parasitic Activity

Recent investigations have explored the anti-parasitic potential of thiadiazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease.

- Findings : A study identified several thiadiazole derivatives with promising activity against epimastigote forms of Trypanosoma cruzi, with IC50 values ranging from 6 µM to 44 µM. Notably, these compounds displayed low toxicity against murine macrophages, highlighting their therapeutic potential .

Structural Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound and its derivatives.

| Compound | Activity | Mechanism |

|---|---|---|

| N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide | Antitumor | Inhibits HUVECs migration |

| Thiadiazole derivatives | Antioxidant | DPPH scavenging |

| Various thiadiazoles | Anti-parasitic | Induces cell membrane damage |

Mechanism of Action

The mechanism of action of N-(6-methyl-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-(6-methyl-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide can be contextualized against related thiadiazole carboxamides. Below is a comparative analysis based on molecular features, synthetic yields, and observed properties:

Structural and Molecular Comparisons

Biological Activity

N-(6-methyl-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound recognized for its diverse biological activities. This article provides an in-depth analysis of its biological effects, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula C₉H₈N₄OS and a molecular weight of approximately 208.25 g/mol. Its structure features a thiadiazole ring substituted with a carboxamide group and a 6-methyl-2-pyridinyl moiety. This configuration enhances its solubility and biological activity, making it a candidate for various pharmacological applications.

Biological Activities

This compound exhibits several notable biological activities:

- Antifungal Activity : Compounds within the thiadiazole class have shown efficacy against various fungal pathogens.

- Antiviral Properties : Research indicates potential antiviral effects, particularly against viruses that affect human health.

- Anticancer Effects : The compound demonstrates significant anticancer properties by inhibiting serine acetyltransferase activity, which is crucial in cancer metabolism and progression.

- Insecticidal Activity : Its structural features contribute to insecticidal properties, making it relevant in agricultural applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and pathways:

- Inhibition of Serine Acetyltransferase : This interaction influences cysteine biosynthesis pathways, which are vital for tumor growth and survival.

- Regulation of Angiogenesis : The compound has been studied for its ability to inhibit angiogenesis, a critical process in tumor development. In vitro studies using human umbilical vein endothelial cells (HUVECs) showed that it effectively suppressed colony formation and migration induced by vascular endothelial growth factor (VEGF) .

Case Studies

- Anticancer Studies :

- Inhibition of Angiogenesis :

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-(5-nitrothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide | Strong serine acetyltransferase inhibitor | Nitro group enhances activity |

| 5-amino-1,2,3-thiadiazole-4-carboxylic acid | Anti-inflammatory | Amino group substitution |

| 5-methyl-1,2,3-thiadiazole-4-formoxyl urea | Herbicide potential | Urea functional group |

These comparisons highlight the versatility of the thiadiazole scaffold in medicinal chemistry and its potential for targeted therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with thiosemicarbazide under acidic conditions. This reaction is usually carried out in solvents such as ethanol or methanol at elevated temperatures to facilitate cyclization into the thiadiazole ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.